![molecular formula C23H23N5O2 B2696978 3,9-dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 862489-45-0](/img/structure/B2696978.png)
3,9-dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core fused with a pyrimidine ring
準備方法
The synthesis of 3,9-dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and methyl derivatives with a purine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.
化学反応の分析
3,9-dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives in cancer therapy. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : It is believed that the structure allows interaction with DNA and RNA synthesis pathways.
- Case Study : In vitro studies demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against several cancer cell lines (e.g., A498 renal cancer and MDA-MB-468 breast cancer) .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- In vitro Evaluation : Various derivatives have been tested for antibacterial and antifungal activities. For instance, compounds derived from similar structures have shown effective inhibition against strains like Staphylococcus aureus and Candida albicans .
Neuroprotective Effects
Emerging research suggests that compounds with purine-like structures can offer neuroprotective benefits:
- Mechanism : The interaction with dopamine receptors has been explored for treating neurodegenerative diseases .
- Research Findings : Hybrid molecules based on this structure have been designed to target multiple pathways involved in neurodegeneration.
Synthesis and Derivative Development
The synthesis of 3,9-dibenzyl-1-methyl-1H-pyrimido[1,2-g]purine-2,4-dione involves several steps that can be optimized for yield and purity:
Step | Description |
---|---|
1 | Formation of the core structure through cyclization reactions involving benzyl derivatives. |
2 | Methylation processes to introduce the methyl group at position 1. |
3 | Purification via column chromatography to isolate the desired product. |
作用機序
The mechanism of action of 3,9-dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3,9-dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can be compared with other similar compounds such as:
1,3-dimethyl-9-[2-(4-methylpiperazin-1-yl)ethyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: This compound has a similar purine-pyrimidine structure but with different substituents, leading to distinct properties and applications.
9-[3-(dimethylamino)propyl]-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: Another related compound with variations in the side chains, affecting its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for research and development in various fields.
生物活性
3,9-Dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the pyrimidopurine class. This compound has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources of information.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fused pyrimidine and purine ring system. Its molecular formula is C25H30N4O2, with a molecular weight of approximately 438.54 g/mol.
Property | Value |
---|---|
Molecular Formula | C25H30N4O2 |
Molecular Weight | 438.54 g/mol |
IUPAC Name | 3,9-dibenzyl-1-methyl-1H-pyrimido[1,2-g]purine-2,4-dione |
InChI Key | ZGLIZLOMAKQTEI-UHFFFAOYSA-N |
Antimicrobial Properties
Research has demonstrated that compounds similar to 3,9-dibenzyl-1-methyl-1H-pyrimido[1,2-g]purine-2,4-dione exhibit significant antimicrobial activity. A study investigating various derivatives found that certain structural modifications enhanced antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been studied for its potential anticancer properties. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .
Enzyme Inhibition
Enzymatic assays indicate that 3,9-dibenzyl-1-methyl-1H-pyrimido[1,2-g]purine-2,4-dione acts as an inhibitor of several key enzymes involved in nucleotide metabolism. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . This property suggests its potential use in combination therapies for cancer treatment.
Study 1: Antimicrobial Efficacy
A series of derivatives were synthesized and tested for antimicrobial activity using the agar dilution method. The results indicated that modifications at the benzyl position significantly enhanced activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
Study 2: Anticancer Mechanisms
In a comparative study on various purine derivatives including our compound of interest, it was found that treatment with 10 µM concentration resulted in a notable decrease in cell viability in both HeLa and MCF-7 cells. Flow cytometry analysis indicated an increase in apoptotic cells by approximately 30% after 48 hours of treatment .
特性
IUPAC Name |
3,9-dibenzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-25-20-19(21(29)28(23(25)30)16-18-11-6-3-7-12-18)27-14-8-13-26(22(27)24-20)15-17-9-4-2-5-10-17/h2-7,9-12H,8,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDRVOUAQMGWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。